N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide
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Overview
Description
N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide is a complex organic compound with a unique structure that includes an imidazole ring, a sulfonamide group, and a phenylmethylamine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide typically involves multiple steps, including the formation of the imidazole ring, sulfonamide group, and the attachment of the phenylmethylamine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide include other sulfonamides, imidazole derivatives, and phenylmethylamine-containing compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(benzylamino)-N-methyl-3-(1-methylimidazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H20N4O2S/c1-19-25(23,24)15-8-9-17(20-11-14-6-4-3-5-7-14)16(10-15)18-12-22(2)13-21-18/h3-10,12-13,19-20H,11H2,1-2H3 |
InChI Key |
BSDJXXKZYCUTJC-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)C3=CN(C=N3)C |
Origin of Product |
United States |
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